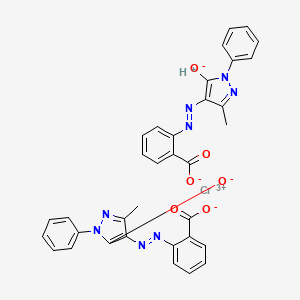
Solvent Yellow 21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Solvent Yellow 21 is an organic compound widely used as a dye in various industries. It is known for its bright yellow color and excellent solubility in organic solvents such as ethanol and ethylene glycol ether. The chemical formula of this compound is C34H25CrN8O6, and it is often used in applications requiring high light and heat fastness .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Solvent Yellow 21 is typically synthesized through a series of reactions involving diazotization and coupling. The process begins with the diazotization of o-aminobenzoic acid in the presence of hydrochloric acid and sodium nitrite. The resulting diazonium salt is then coupled with 1-phenyl-3-methyl-5-pyrazolone to form a monoazo dye. This dye is further complexed with chromium formate to produce the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The diazotization reaction is carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt. The coupling reaction is performed at slightly elevated temperatures (20-30°C) to facilitate the formation of the azo compound. The complexation with chromium formate is conducted at higher temperatures (90-95°C) to ensure complete reaction and high yield .
Analyse Des Réactions Chimiques
Types of Reactions
Solvent Yellow 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can lead to the breakdown of the azo bond, resulting in the formation of amines.
Substitution: The azo group in this compound can participate in substitution reactions, where the azo bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Chromium oxides and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted azo compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Solvent Yellow 21 has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Utilized in the development of diagnostic assays and imaging techniques.
Mécanisme D'action
The mechanism of action of Solvent Yellow 21 involves its ability to form stable complexes with metal ions, particularly chromium. This complexation enhances the dye’s stability and color properties. The molecular targets include various substrates in the dyeing process, where the dye molecules interact with the fibers or surfaces to impart color. The pathways involved include the formation of coordinate bonds between the dye and the metal ions, leading to the stabilization of the dye structure .
Comparaison Avec Des Composés Similaires
Solvent Yellow 21 is part of a broader class of azo dyes, which are characterized by the presence of one or more azo groups (R-N=N-R’). Similar compounds include:
Solvent Yellow 7: An orange-colored azo dye with similar applications but different solubility properties.
Solvent Yellow 33: Known for its use in food coloring and has different stability characteristics.
Solvent Yellow 124: Used in fuel marking and has distinct chemical properties compared to this compound.
Uniqueness
This compound is unique due to its high solubility in organic solvents, excellent light and heat fastness, and ability to form stable metal complexes. These properties make it particularly suitable for applications requiring durable and vibrant coloration .
Propriétés
Numéro CAS |
5601-29-6 |
|---|---|
Formule moléculaire |
C34H25CrN8O6 |
Poids moléculaire |
693.6 g/mol |
Nom IUPAC |
chromium(3+);hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10H,1H3,(H2,18,20,22,23,24);/q;;+3/p-3 |
Clé InChI |
IQYUUFHALJUMDY-UHFFFAOYSA-K |
SMILES |
[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |
SMILES canonique |
[H+].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=CC=CC=C3C(=O)[O-].[Cr+3] |
Synonymes |
Acid Yellow 59; hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-); CI 18690; Acid Yellow 121; Chromate(1-), bis2-4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-phenyl-1H-pyrazol-4-ylazo-.kappa.N1benzoato(2-)-.ka |
Origine du produit |
United States |
Q1: What is significant about the synthesis method described in the research for C.I. Solvent Yellow 21?
A: The research presents a cleaner method for synthesizing C.I. This compound. [] Instead of using dimethylformamide (DMF) as the solvent during the chromium complexation step, the researchers used a mixture of water and triethanolamine (H2O: (HOCH2CH2)3N=4.5:1). This alternative is considered more environmentally friendly as DMF can be harmful. The synthesized dye was analyzed and the main impurity identified was a 1:1 chromium complex dye.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















